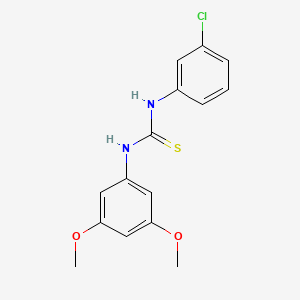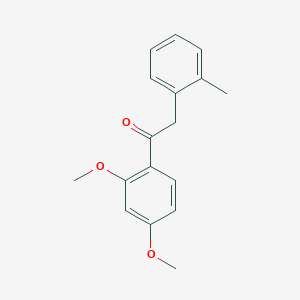![molecular formula C20H20O4 B5860107 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as PDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of flavonoids and is structurally similar to other flavonoids such as quercetin and kaempferol. In
Mécanisme D'action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, and induce apoptosis in cancer cells. This compound has also been shown to reduce the levels of triglycerides and cholesterol in animal models of hyperlipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is its low toxicity, which makes it a promising candidate for further research and development. This compound has also shown good stability under various experimental conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound could also be studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound could be studied for its potential anticancer effects in various cancer types. Further research is needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various scientific research fields. It has shown promising results in its anti-inflammatory, antioxidant, and anticancer properties. This compound has a unique mechanism of action that involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of this compound and to optimize its properties for future therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one involves the reaction between 4-propylcoumarin and 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and the amount of reactants.
Applications De Recherche Scientifique
7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the development of various chronic diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-3-5-15-11-20(21)24-19-12-17(8-9-18(15)19)23-13-14-6-4-7-16(10-14)22-2/h4,6-12H,3,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSMDUGIIGOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)

![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)



![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)
